molecular formula C16H17N3O2 B5571996 Piperidin-1-yl-(3-pyrimidin-2-yloxyphenyl)methanone

Piperidin-1-yl-(3-pyrimidin-2-yloxyphenyl)methanone

Cat. No.: B5571996
M. Wt: 283.32 g/mol
InChI Key: NMIYAFLMFARCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-1-yl-(3-pyrimidin-2-yloxyphenyl)methanone is a compound that features a piperidine ring, a pyrimidine ring, and a phenyl group connected through a methanone linkage. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in pharmaceutical and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-1-yl-(3-pyrimidin-2-yloxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 3-pyrimidin-2-yloxybenzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is usually carried out under an inert atmosphere at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl-(3-pyrimidin-2-yloxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Piperidin-1-yl-(3-pyrimidin-2-yloxyphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperidin-1-yl-(3-pyrimidin-2-yloxyphenyl)methanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-1-yl-(3-pyrimidin-2-yloxyphenyl)methanone is unique due to its combined structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

piperidin-1-yl-(3-pyrimidin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15(19-10-2-1-3-11-19)13-6-4-7-14(12-13)21-16-17-8-5-9-18-16/h4-9,12H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIYAFLMFARCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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